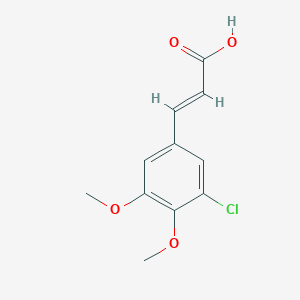

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

Description

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (molecular formula: C₁₁H₁₁ClO₄, molecular weight: 242.66 g/mol) is a chlorinated cinnamic acid derivative featuring a chloro substituent at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring. It is primarily utilized in pharmacological research, synthetic chemistry (as a precursor), and fine chemical production . Commercial availability varies, with some suppliers listing it as discontinued in specific quantities (e.g., 1g, 5g), reflecting niche research applications .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFFBWBOZMKEP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Base Selection : Pyridine or piperidine are commonly employed to deprotonate malonic acid, generating a nucleophilic enolate.

- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or ethanol facilitate homogeneous mixing and proton transfer.

- Temperature : Reactions are typically conducted under reflux (80–100°C) for 6–12 hours to ensure complete conversion.

Example Protocol :

Yield and Stereochemical Control

The Doebner modification ensures high trans-selectivity (E-configuration) due to steric hindrance during decarboxylation. Reported yields range from 65–85% , depending on purification techniques (Table 1).

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | Ethanol | 80 | 78 | 95 |

| Piperidine | DMF | 100 | 85 | 97 |

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J=16 Hz, 1H, CH=COO), 7.12 (s, 1H, ArH), 6.98 (s, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

- Melting Point : 115–116°C.

One-Pot Multicomponent Synthesis: Palladium-Catalyzed Coupling

A advanced methodology adapted from patent literature involves a one-pot Knoevenagel-Doebner-Heck reaction sequence . This approach integrates condensation, decarboxylation, and cross-coupling in a single vessel, enhancing efficiency.

Reaction Design

- Knoevenagel Step : Initial condensation of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid.

- Heck Coupling : In situ coupling of the intermediate cinnamic acid with aryl halides using a palladium catalyst (e.g., Pd(OAc)₂).

Optimized Conditions :

Advantages and Limitations

- Yield Improvement : 70–90% for coupled products, though unmodified cinnamic acid yields remain comparable to traditional methods.

- Scalability : Microwave-assisted reactions reduce time but require specialized equipment.

Alternative Halogenation Strategies: Propenone Intermediates

A less conventional route involves halogenation of propenone precursors , as demonstrated in synthesis of analogous compounds.

Phosphorus Oxychloride-Mediated Chlorination

- Starting Material : 3-(Dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one.

- Reagent : POCl₃ in dichloromethane under reflux (2 hours).

- Hydrolysis : Treatment with aqueous HCl yields the target acid.

Challenges :

- Lower yields (50–60%) due to competing side reactions.

- Requires pre-synthesis of the enaminone precursor.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Knoevenagel-Doebner | 65–85 | 6–12 h | High | Excellent (E) |

| One-Pot Multicomponent | 70–90 | 0.5–2 h | Moderate | Moderate |

| Halogenation of Propenones | 50–60 | 3–5 h | Low | Uncontrolled |

Key Findings :

- The Knoevenagel-Doebner method remains the most reliable for large-scale synthesis.

- Microwave-assisted one-pot reactions offer rapid access to complex derivatives but are cost-intensive.

- Halogenation routes are limited by precursor availability and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can result in various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to various derivatives with unique properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation .

Case Study: Anti-inflammatory Effects

A study investigated the compound's ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The results indicated a significant reduction in inflammatory markers in treated models compared to controls .

Medicine

Exploratory research is ongoing into its therapeutic potential for various diseases:

- Cancer Treatment : There is evidence suggesting that the compound may have anticancer properties by inducing apoptosis in cancer cells.

- Neurodegenerative Diseases : Preliminary studies indicate potential applications in treating conditions like Alzheimer's disease due to its neuroprotective effects.

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it a candidate for developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Aromatic Ring) | Key Functional Groups |

|---|---|---|---|---|

| 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid | C₁₁H₁₁ClO₄ | 242.66 | 3-Cl, 4-OCH₃, 5-OCH₃ | α,β-unsaturated carboxylic acid |

| (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | C₁₁H₁₂O₅ | 224.21 | 4-OH, 3-OCH₃, 5-OCH₃ | α,β-unsaturated carboxylic acid |

| 3-Hydroxy-4-methoxycinnamic acid | C₁₀H₁₀O₄ | 194.18 | 3-OH, 4-OCH₃ | α,β-unsaturated carboxylic acid |

| 2,5-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 2-OCH₃, 5-OCH₃ | α,β-unsaturated carboxylic acid |

Key Observations:

- The chloro substituent in this compound increases molecular weight and lipophilicity compared to hydroxyl-containing analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) .

Commercial Availability and Research Utility

Table 3: Commercial Status and Research Use

Key Observations:

- The discontinuation of certain quantities of this compound highlights its specialized role in research compared to widely available analogs like 2,5-dimethoxycinnamic acid .

- Hydroxylated derivatives are more prevalent in natural product research, while chloro-substituted variants remain niche in synthetic chemistry .

Biological Activity

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a compound belonging to the class of phenylpropenoic acids, distinguished by its propenoic acid structure substituted with a phenyl group. This compound is a derivative of caffeic acid and has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid. Various synthetic methods exist, allowing for the modification of functional groups to enhance biological activity. The compound has the CAS number 126456-06-2 and is noted for its versatility in organic synthesis as a precursor for bioactive molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus reducing inflammatory responses.

- Cellular Interaction : The compound can modulate cellular receptors, influencing various biological processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, suggesting that this compound may also contribute to oxidative stress reduction.

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid | Different methoxy positioning | Enhanced anti-inflammatory effects |

| 3-(4-Chloro-3,5-dimethoxyphenyl)prop-2-enoic acid | Varying chloro substitution | Increased antimicrobial potency |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, and what reaction conditions are optimal?

The compound can be synthesized via Claisen-Schmidt condensation between 3-chloro-4,5-dimethoxybenzaldehyde and malonic acid or its derivatives. Optimized conditions include using a catalytic base (e.g., piperidine) in a polar aprotic solvent (e.g., acetic acid) under reflux. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 aldehyde to malonic acid) are critical to minimize side products like decarboxylated derivatives. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the propenoic acid double bond (δ 6.3–7.5 ppm for vinyl protons) and methoxy groups (δ 3.8–4.0 ppm). The chloro-substituted aromatic protons typically appear downfield (δ 7.1–7.4 ppm).

- IR Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹, broad), C=O (1680–1720 cm⁻¹), and C-Cl (550–850 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak ([M+H]⁺ at m/z ~270) and fragmentation patterns. Cross-referencing with PubChem data for analogous compounds ensures accuracy .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Exposure Monitoring : Regular air sampling (OSHA 29 CFR 1910.1020) is advised, especially during scale-up reactions.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Acute toxicity data are limited, so treat it as a potential irritant based on structural analogs like chlorinated phenols .

Advanced Research Questions

Q. How can researchers optimize the Claisen-Schmidt condensation reaction to improve the yield of this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates.

- Solvent Effects : Compare yields in DMF vs. acetic acid; the latter may reduce byproduct formation.

- Microwave-Assisted Synthesis : Shorten reaction time (30–60 minutes vs. 6–8 hours) while maintaining >90% purity.

- Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during synthesis to prevent side reactions, followed by hydrolysis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- DFT Calculations : Compare computed vs. experimental NMR shifts to validate the electronic structure. Discrepancies may arise from solvent effects not accounted for in simulations.

- HPLC-PDA Analysis : Check for impurities (e.g., unreacted aldehyde or decarboxylated products) that might skew reactivity assessments.

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify unanticipated pathways .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

- Substituent Modification : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or adjusting methoxy positions) to assess cytotoxicity or enzyme inhibition.

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to trimethoxyphenyl derivatives (e.g., 3,4,5-trimethoxyphenylacetic acid, which shows moderate bioactivity).

- Molecular Docking : Model interactions with target proteins (e.g., tubulin or COX-2) to rationalize observed activities. Cross-validate with crystallographic data from related cinnamic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.